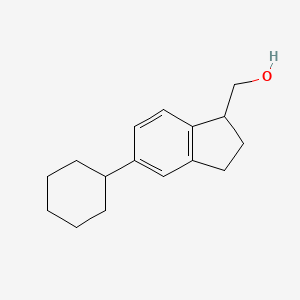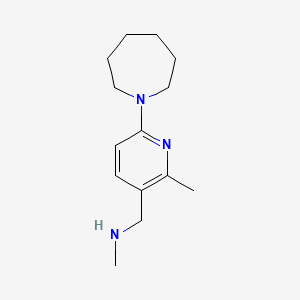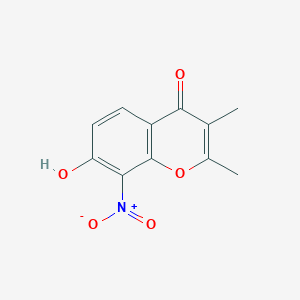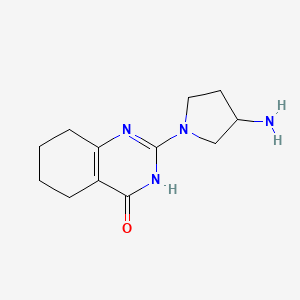
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid is a synthetic compound that belongs to the class of hydroxyquinoline derivatives This compound is known for its unique chemical structure, which includes an amino group and a hydroxy group attached to a quinoline ring, along with a propanoic acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the Vilsmeier-Haack reaction, followed by the Erlenmeyer-Plöchl reaction and methanolysis . These reactions help in forming the quinoline ring and introducing the amino and hydroxy groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted quinoline compounds. These products can have different properties and applications depending on the specific reaction conditions used.
Wissenschaftliche Forschungsanwendungen
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, such as metalloenzymes and metal-dependent proteins . The compound’s unique structure allows it to interact with specific metal ions, thereby modulating their activity and function in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid: This compound has a similar structure but with the hydroxy group at a different position on the quinoline ring.
8-Hydroxyquinoline: A simpler compound that lacks the amino and propanoic acid groups but shares the hydroxyquinoline core.
Uniqueness
3-(7-Amino-8-hydroxyquinolin-5-yl)propanoic acid is unique due to the presence of both amino and hydroxy groups on the quinoline ring, along with the propanoic acid side chain. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific applications.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
3-(7-amino-8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-9-6-7(3-4-10(15)16)8-2-1-5-14-11(8)12(9)17/h1-2,5-6,17H,3-4,13H2,(H,15,16) |
InChI-Schlüssel |
ZAIYWSMSCNAEIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2CCC(=O)O)N)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


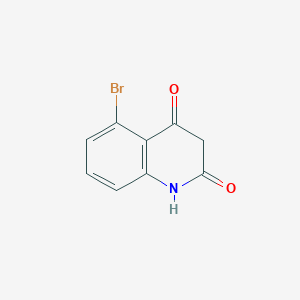
![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)


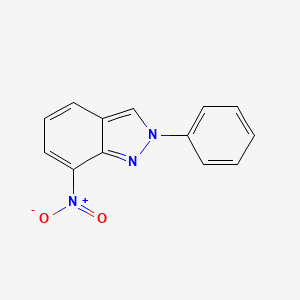
![8-(2,2,2-Trifluoroacetyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11874074.png)



